3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE
Description
3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a benzoyl group containing a tetrazole moiety
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-3-2-8-18(9-11)14(20)12-4-6-13(7-5-12)19-10-15-16-17-19/h4-7,10-11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCYACJEIBTFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Huisgen cycloaddition of azides and alkynes, which can be catalyzed by copper. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoyl-tetrazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
Scientific Research Applications
3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical research.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another five-membered ring compound with similar reactivity.
Imidazole: A heterocyclic compound with a similar nitrogen-rich structure.
Indole: A bicyclic compound with a nitrogen atom in the ring, known for its biological activity.
Uniqueness
3-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to the presence of both a tetrazole and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
